2-Fluoro-4-(2-methyl-imidazol-1-YL)-phenylamine
CAS No.: 218301-88-3
Cat. No.: VC8374681
Molecular Formula: C10H10FN3
Molecular Weight: 191.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 218301-88-3 |
|---|---|
| Molecular Formula | C10H10FN3 |
| Molecular Weight | 191.2 g/mol |
| IUPAC Name | 2-fluoro-4-(2-methylimidazol-1-yl)aniline |
| Standard InChI | InChI=1S/C10H10FN3/c1-7-13-4-5-14(7)8-2-3-10(12)9(11)6-8/h2-6H,12H2,1H3 |
| Standard InChI Key | FYPWCYYDNHFMPL-UHFFFAOYSA-N |
| SMILES | CC1=NC=CN1C2=CC(=C(C=C2)N)F |
| Canonical SMILES | CC1=NC=CN1C2=CC(=C(C=C2)N)F |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
The molecular structure of 2-fluoro-4-(2-methyl-imidazol-1-yl)-phenylamine (C₁₀H₁₀FN₃) consists of a benzene ring substituted with:
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A fluoro group (-F) at the 2-position.
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A 2-methylimidazol-1-yl group at the 4-position.
The imidazole ring introduces basicity and hydrogen-bonding capabilities, while the fluorine atom enhances electronegativity and influences electronic distribution. The molecular weight is 191.21 g/mol .
Physical Properties
Key physicochemical properties include:
Quality specifications emphasize purity thresholds (>98%) and limits for residual solvents .
Synthesis and Manufacturing Methods
Conventional Synthesis Routes
The primary synthesis involves a multi-step nucleophilic substitution and coupling strategy:
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Fluorination: Introduction of fluorine to 4-nitroaniline via diazotization and Balz-Schiemann reaction.
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Imidazole Coupling: Reaction of 2-fluoro-4-nitroaniline with 2-methylimidazole under Ullmann or Buchwald-Hartwig conditions .
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Reduction: Catalytic hydrogenation of the nitro group to yield the final phenylamine derivative .
Patent-Based Innovations
A 1998 patent (TW544453B) describes a related imidazole derivative synthesis using Pd-catalyzed cross-coupling, highlighting methodologies adaptable to this compound . Recent advancements focus on:
Production Landscape
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Key Manufacturers:
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Production Trends: Annual output increased by 12% from 2020–2025, driven by pharmaceutical demand .
Applications in Industry and Research
Pharmaceutical Intermediates
The compound serves as a precursor for kinase inhibitors and anticoagulants. Its imidazole moiety interacts with enzymatic active sites, as seen in Factor Xa inhibitors .
Agrochemicals
Used in synthesizing herbicides and fungicides, leveraging fluorine’s metabolic stability and imidazole’s bioactivity .
Material Science
Incorporated into coordination polymers for gas storage, exploiting its aromatic and Lewis basic properties .
Market Dynamics and Regional Analysis
Global Demand (2020–2025)
| Region | Market Share (%) | Growth Rate (%) | Key Drivers |
|---|---|---|---|
| Asia | 45 | 14 | Pharmaceutical manufacturing |
| Europe | 30 | 9 | Agrochemistry R&D |
| North America | 20 | 7 | Specialty chemicals |
Price trends correlate with raw material costs (e.g., 2-methylimidazole) .
Future Directions and Research Opportunities
Drug Discovery
Exploration of anticancer activity via imidazole-mediated protein binding, with preliminary studies showing promise in kinase inhibition .
Green Chemistry
Developing solvent-free synthesis routes to align with sustainability goals .
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